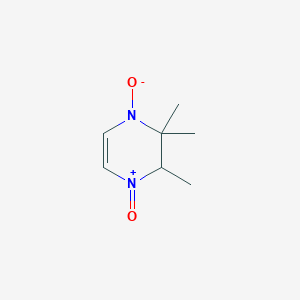
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is a heterocyclic organic compound with the molecular formula C7H12N2O2. This compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of three methyl groups and two oxygen atoms in the form of dioxides makes this compound unique in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be synthesized through the condensation of 2-hydroxyamino-2-methylpropanal oxime with various carbonyl compounds such as glyoxal, diacetyl, and 1,2-cyclohexanedione in water . Another method involves the condensation with diacetyl in methanol to obtain 3-methoxy-2,3-dihydropyrazine 1,4-dioxide . Additionally, heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid results in the formation of 2,5-dihydropyrazine 1,4-dioxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, the reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides leads to the formation of 1,4-dihydroxypiperazines . Bromination of 3-methoxy-2,3-dihydropyrazine 1,4-dioxide results in the formation of 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glyoxal, diacetyl, 1,2-cyclohexanedione, acetone, dilute hydrochloric acid, and bromine . The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in aqueous or methanolic solutions.
Major Products Formed: The major products formed from the reactions of this compound include 1,4-dihydroxypiperazines, 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide, and 1,4-dihydroxy-2,5-piperazinedione .
Aplicaciones Científicas De Investigación
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has various scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis . Additionally, its derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Mecanismo De Acción
The mechanism of action of 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be compared with other similar compounds, such as 2,5-dihydropyrazine 1,4-dioxide and 3-methoxy-2,3-dihydropyrazine 1,4-dioxide These compounds share the pyrazine ring structure but differ in the substitution patterns and functional groups attached to the ring
Conclusion
This compound is a versatile heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and development in the fields of chemistry, biology, and materials science.
Propiedades
Número CAS |
152860-38-3 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.185 |
Nombre IUPAC |
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C7H12N2O2/c1-6-7(2,3)9(11)5-4-8(6)10/h4-6H,1-3H3 |
Clave InChI |
OHHRPFHXRVHSOJ-UHFFFAOYSA-N |
SMILES |
CC1C(N(C=C[N+]1=O)[O-])(C)C |
Sinónimos |
Pyrazine, 2,3-dihydro-2,2,3-trimethyl-, 1,4-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)
